3-Methylquinoline-2-carboxylic acid

Descripción general

Descripción

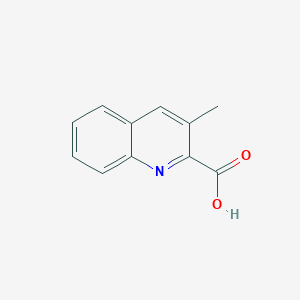

3-Methylquinoline-2-carboxylic acid is an organic compound with the molecular formula C11H9NO2 It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. For example, microwave-assisted synthesis and solvent-free reactions have been explored to produce quinoline derivatives in a more environmentally friendly manner .

Análisis De Reacciones Químicas

Oxidation of Acetyl Precursor

The compound is synthesized via oxidation of 3-methyl-2-acetylquinoline using sodium hypochlorite (NaClO) in a PEG 2000/dioxane/water system . This reaction converts the acetyl group (-COCH₃) to a carboxylic acid (-COOH) through oxidative cleavage.

| Reaction Type | Conditions | Yield |

|---|---|---|

| Acetyl → Carboxylic Acid | NaClO, PEG 2000, dioxane, H₂O, 100°C, monitored by starch-iodide test paper | ~80% |

Key mechanistic steps:

-

Hypochlorite-mediated oxidation of the acetyl group.

-

Acidic workup to isolate the carboxylic acid.

Decarboxylation

Under high-temperature conditions (>200°C), the carboxylic acid group undergoes decarboxylation, releasing CO₂ and forming 3-methylquinoline. This reaction is critical for modifying the molecule’s pharmacological properties.

| Reaction Type | Conditions | Product |

|---|---|---|

| Decarboxylation | Thermal treatment (>200°C) | 3-Methylquinoline |

Electrophilic Aromatic Substitution

The quinoline ring undergoes bromination at positions influenced by the electron-withdrawing carboxylic acid and electron-donating methyl group. For example, bromine (Br₂) in the presence of FeBr₃ selectively substitutes at position 6 or 8.

| Reaction Type | Reagents | Product |

|---|---|---|

| Bromination | Br₂, FeBr₃, Δ | 6/8-Bromo-3-methylquinoline-2-carboxylic acid |

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively. These derivatives are pivotal in prodrug design and enhancing bioavailability.

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl 3-methylquinoline-2-carboxylate |

| Amidation | SOCl₂ followed by NH₃ or R-NH₂ | 3-Methylquinoline-2-carboxamide |

Coordination Chemistry

The carboxylic acid group chelates metal ions like Cu²⁺ or Fe³⁺, forming complexes with potential catalytic or therapeutic applications .

Biological Reactivity

In medicinal contexts, the carboxylic acid group enhances selectivity for cancer cells by altering pKa, favoring unionized forms in acidic tumor microenvironments . This property improves cellular uptake and reduces off-target effects.

Aplicaciones Científicas De Investigación

4-Hydroxy-3-methylquinoline-2-carboxylic acid, a quinoline derivative, is characterized by a hydroxyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position. It has applications across chemistry, biology, medicine, and industry.

Scientific Research Applications

4-Hydroxy-3-methylquinoline-2-carboxylic acid serves as a building block in synthesizing complex organic molecules and as a reagent in chemical reactions. It is also studied for its potential biological activities, including antimicrobial and anticancer properties, and is being explored as a therapeutic agent for various diseases. Additionally, it is used in the production of dyes, pigments, and other industrial chemicals.

4-Hydroxy-3-methylquinoline-2-carboxylic acid (4-HMQCA) is of interest in medicinal chemistry because of its various biological activities.

Antimicrobial Properties Research suggests that 4-HMQCA exhibits antimicrobial activity, inhibiting the growth of bacterial strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae. Derivatives of 4-hydroxyquinoline have demonstrated antibacterial effects with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Anticancer Activity The compound has been studied for its anticancer potential, with in vitro studies showing that 4-HMQCA and its derivatives can selectively induce cytotoxicity in cancer cell lines while sparing normal cells. Certain derivatives have shown IC50 values in the low micromolar range against colon adenocarcinoma cells. The mechanism of action may involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells.

The biological effects of 4-HMQCA are attributed to its ability to interact with specific molecular targets within cells and may inhibit critical enzymes or disrupt cellular processes essential for the survival of pathogens or cancer cells.

Related Compounds

Other compounds, such as 3-hydroxy-2-methylquinoline-4-carboxylic acid, 4-hydroxyquinoline-3-carboxylic acid, 2-quinoxalinecarboxylic acid, and isoquinoline-1-carboxylic acid, share similar applications. 4-Hydroxy-3-methylquinoline-2-carboxylic acid is unique because of its specific functional groups and their positions on the quinoline ring. Derivatives of 4-hydroxyquinoline-3-carboxylic acid can be considered structural analogs of HAP systems .

Case Studies

Antiviral Activity Certain derivatives of 4-hydroxyquinoline have inhibited Hepatitis B virus (HBV) replication in vitro at concentrations as low as 10 µM, suggesting potential as antiviral agents.

Cytotoxicity Against Resistant Cancer Cells Synthesized derivatives of 4-HMQCA have exhibited selective toxicity towards doxorubicin-resistant cancer cell lines, suggesting a potential role in overcoming drug resistance in cancer therapy.

Mecanismo De Acción

The mechanism of action of 3-Methylquinoline-2-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, it can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended application .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methylquinoline-3-carboxylic acid

- 8-Hydroxyquinoline

- Quinoline-4-carboxylic acid

Uniqueness

3-Methylquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and industrial materials .

Actividad Biológica

3-Methylquinoline-2-carboxylic acid (3-MQCA) is an organic compound belonging to the quinoline family, characterized by its fused bicyclic structure containing a nitrogen atom. The molecular formula for 3-MQCA is C_11H_9NO_2, with a molecular weight of approximately 187.19 g/mol. This compound has garnered attention in pharmacological studies due to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of 3-MQCA features a methyl group at the 3-position and a carboxylic acid group at the 2-position of the quinoline ring. This configuration enhances its reactivity and biological activity compared to other quinoline derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that 3-MQCA exhibits antimicrobial activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. A study highlighted its efficacy against specific pathogens, suggesting potential applications in treating infections .

Antioxidant Activity

In addition to its antimicrobial properties, 3-MQCA has been evaluated for its antioxidant activity. A series of quinoline derivatives were synthesized and tested, revealing that compounds like 3-MQCA could effectively scavenge free radicals, thus contributing to cellular protection against oxidative stress .

Inhibition of Protein Kinase CK2

A significant area of research involves the inhibition of protein kinase CK2, an enzyme implicated in various cancers. Derivatives of quinoline-3-carboxylic acids, including 3-MQCA, have shown promise as inhibitors of CK2 with IC₅₀ values ranging from 0.65 to 18.2 μM. This suggests that modifications to the quinoline structure can enhance inhibitory potency .

Currently, there is no well-documented mechanism of action specifically for 3-MQCA. However, studies on related compounds suggest that the biological activities may be attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Study on Antimicrobial Activity

A study conducted on a series of [2,3’-biquinoline]-4-carboxylic acid derivatives demonstrated that certain analogs exhibited significant antibacterial effects. The findings suggest that structural modifications can lead to enhanced biological activity, positioning compounds like 3-MQCA as valuable candidates for drug development .

Evaluation of Antioxidant Properties

In another study assessing the antioxidant potential of quinoline derivatives, researchers found that 3-MQCA effectively reduced oxidative stress markers in vitro. This indicates its potential role in preventing oxidative damage in biological systems .

CK2 Inhibitory Activity

Research focusing on the synthesis and evaluation of quinoline carboxylic acids revealed that several derivatives, including those related to 3-MQCA, inhibited CK2 activity effectively. The most active compounds were identified through structure-activity relationship (SAR) analyses .

Propiedades

IUPAC Name |

3-methylquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCSDDOCZANXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544313 | |

| Record name | 3-Methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92513-28-5 | |

| Record name | 3-Methylquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.